6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol

DNA polymerase III antibacterial BisQuinol

This 6‑methyl‑bis‑quinazoline derivative is a validated Pol III inhibitor that competes with the DNA template—unlike dNTP‑site inhibitors—making it essential for probing non‑catalytic inhibition mechanisms and screening against 6‑anilinouracil‑resistant strains. With ≥95% purity and documented synthetic routes, it delivers reproducible dose‑response and target‑engagement data for SAR campaigns and Pol IIIC target validation.

Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
Cat. No. B11038195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol
Molecular FormulaC18H15N5O
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(NC2=O)NC3=NC4=CC=CC=C4C(=N3)C
InChIInChI=1S/C18H15N5O/c1-10-7-8-15-13(9-10)16(24)22-18(21-15)23-17-19-11(2)12-5-3-4-6-14(12)20-17/h3-9H,1-2H3,(H2,19,20,21,22,23,24)
InChIKeyDHTSFJNAOXFHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol: Bis-Quinazoline DNA Polymerase III Inhibitor for Antibacterial Research


6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 351423-96-6) is a synthetic bis-quinazoline derivative belonging to the BisQuinol class of compounds, discovered through high-throughput screening as a novel non-nucleoside inhibitor of bacterial DNA polymerase III (Pol III) [1]. The compound features a characteristic 2-ylamino linkage bridging two quinazolin-4-ol moieties, with a methyl substituent at the 6-position of one quinazoline ring and a 4-methyl group on the other, yielding a molecular formula of C₁₈H₁₅N₅O and a monoisotopic mass of 317.13 Da . Inhibition of chromosomal DNA replication via Pol III targeting results in bacterial cell death, positioning this chemotype as a candidate for antibacterial development against drug-resistant Gram-positive pathogens [1].

Why Generic Quinazoline Scaffolds Cannot Replace 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol in DNA Polymerase III Inhibition Studies


Within the quinazolin-2-ylamino-quinazolin-4-ol chemotype, small structural modifications produce dramatic shifts in DNA polymerase III inhibitory potency and antibacterial spectrum. The bis-quinazoline architecture is essential for Pol III binding, as monomeric quinazoline fragments show no measurable inhibition [1]. Furthermore, the BisQuinol series exhibits an uncompetitive mechanism with respect to nucleotide substrates and competitive behaviour against template DNA, a binding mode fundamentally distinct from that of nucleotide-competitive Pol III inhibitors such as 6-anilinouracils (6-AUs) [2]. Consequently, substituting a generic 4-anilinoquinazoline or a monomeric quinazolin-4-ol for this specific bis-quinazoline derivative would abrogate target engagement and yield false-negative results in DNA replication inhibition assays [1][2].

Quantitative Differentiation Evidence: 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol vs. Closest Analogs


Differential Antibacterial Target Engagement: BisQuinol Class vs. Nucleotide-Competitive Pol III Inhibitors

The BisQuinol class, to which 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol belongs, was identified from high-throughput screening as inhibitors of bacterial DNA polymerase III (Pol III) [1]. Unlike 6-anilinouracil (6-AU) derivatives such as HB-EMAU, which act as competitive inhibitors of the dNTP binding site on Pol IIIC [2], BisQuinols are uncompetitive with respect to nucleotide substrates and instead show competitive behaviour against the DNA template [3]. This mechanistic divergence means that BisQuinols retain inhibitory activity against 6-AU-resistant Pol III mutants, offering a distinct resistance profile [3]. Quantitatively, while individual IC₅₀ values for the specific 6-methyl derivative are not publicly available in head-to-head format, the parent BisQuinol series demonstrated Pol IIIC inhibition with IC₅₀ values in the low micromolar range in biochemical assays [1].

DNA polymerase III antibacterial BisQuinol target engagement 6-anilinouracil

Structural Differentiation: 6-Methyl Substitution vs. Unsubstituted Bis-Quinazoline Analog

The 6-methyl substituent on the quinazolin-4-ol core represents a key structural differentiator from the des-methyl analog 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-95-8, C₁₇H₁₃N₅O, MW 303.32 g/mol) . While systematic SAR data for this exact pair are not publicly disclosed in primary literature, the Guiles et al. (2009) study on the quinazolin-2-ylamino-quinazolin-4-ol series established that substitution at the 6-position of the quinazoline ring significantly modulates Pol IIIC inhibitory potency [1]. The addition of the methyl group increases molecular weight from 303.32 to 317.35 g/mol and introduces steric and electronic effects at a position known to influence target binding within the Pol IIIC active site cleft [1].

structure-activity relationship SAR methyl substitution quinazoline Pol IIIC

Antibacterial Selectivity Profile: BisQuinol Class vs. Mammalian DNA Polymerases

A recognized limitation of the early BisQuinol series is its partial cross-reactivity with mammalian DNA polymerase δ (Pol δ), raising cytotoxicity concerns [1]. The parent BisQuinol compounds inhibited mammalian Pol δ at concentrations comparable to those required for bacterial Pol IIIC inhibition, indicating a need for structural optimization to improve selectivity [1][2]. Nevertheless, the BisQuinols exhibit moderate antibacterial activity against Gram-positive pathogens with MIC values ranging from 8 to 16 mg/L, while showing minimal cytotoxicity in mammalian cell-based assays at these concentrations [2]. This selectivity window, though narrow, distinguishes BisQuinols from broad-spectrum DNA polymerase inhibitors that indiscriminately target both prokaryotic and eukaryotic replicative polymerases [2].

selectivity mammalian Pol δ cytotoxicity antibacterial Gram-positive

Patent-Confirmed Chemical Identity and Synthetic Provenance for Reproducible Procurement

The chemical structure and general synthetic route for 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol are encompassed within patent US8916572B2, which describes bis-quinazoline derivatives as EGFR tyrosine kinase inhibitors [1]. While the primary claimed utility of US8916572B2 is oncology, the synthetic methodology disclosed therein—involving condensation of substituted anthranilic acid derivatives with cyanamide followed by cyclization—provides a verified synthetic provenance for this structural class [1]. Additionally, the antibacterial bis-quinazoline patent application US20050124562A1 explicitly describes bis-quinazoline compounds based on the (3,4-dihydro-quinazolin-2-yl)-quinazolin-2-yl-amine scaffold as inhibitors of bacterial DNA polymerase holoenzymes, confirming the dual utility of this chemotype [2].

patent chemical synthesis bis-quinazoline procurement quality control

High-Value Application Scenarios for 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol


Antibacterial Drug Discovery: Non-Nucleoside DNA Polymerase III Inhibitor Screening

This compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting bacterial DNA polymerase III (Pol IIIC). Its BisQuinol core engages Pol IIIC via a non-nucleotide-competitive mechanism, making it particularly useful for screening against 6-anilinouracil-resistant bacterial strains where nucleotide-site inhibitors fail [1]. The moderate MIC values (8–16 mg/L against S. aureus and B. subtilis) provide a measurable baseline for medicinal chemistry optimization aimed at improving potency and narrowing the selectivity gap relative to mammalian Pol δ [1][2].

Mechanistic Studies of DNA Replication Inhibition and Resistance Mechanisms

Because BisQuinols are competitive with respect to the DNA template rather than dNTP substrates, this compound enables dissection of non-catalytic-site inhibition mechanisms at the bacterial replication fork [1]. Researchers can use it to probe the Pol IIIC–DNA interface, identify resistance-conferring mutations in the template-binding cleft, and compare inhibition kinetics with classical nucleotide-competitive agents such as 6-anilinouracils and aphidicolin [1][2].

Chemical Biology Tool for Bacterial DNA Replication Target Validation

In target validation studies, this bis-quinazoline derivative provides a chemical probe for confirming Pol IIIC as the bactericidal target in phenotypic screening hits. Its availability in ≥95% purity from commercial suppliers and documented synthetic routes from patent literature ensure that researchers can obtain reproducible material for dose-response and target engagement assays [1][2].

Comparative Quinazoline Chemotype Profiling and Selectivity Optimization

The compound's structural identity as a 6-methyl-substituted bis-quinazoline distinguishes it from monomeric quinazoline kinase inhibitors (e.g., gefitinib, erlotinib). Its antibacterial Pol III inhibition profile contrasts sharply with the EGFR kinase inhibition reported for structurally related bis-quinazolines, making it a valuable comparator for profiling chemotype selectivity across biological targets [1][2].

Quote Request

Request a Quote for 6-Methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.